molecular formula C7H9N5O B13827390 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol

2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol

Cat. No.: B13827390
M. Wt: 183.20 g/mol
InChI Key: XOMKQMGJBJAMCE-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is a compound that features a purine base (adenine) linked to a deuterated ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol typically involves the reaction of adenine with deuterated ethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:

    Preparation of Deuterated Ethanol: Deuterated ethanol can be prepared by the reduction of deuterated acetaldehyde using deuterium gas.

    Coupling Reaction: Adenine is reacted with deuterated ethanol in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the deuterium content and the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in mechanistic studies.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the development of novel materials and as a tracer in metabolic studies.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The deuterium atoms in the ethanol moiety can influence the compound’s metabolic stability and its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Aminopurin-7-yl)ethanol: Similar structure but without deuterium atoms.

    2-(6-Aminopurin-7-yl)methanol: Contains a methanol moiety instead of ethanol.

    2-(6-Aminopurin-7-yl)propane-1,2-diol: Features a propane-1,2-diol moiety.

Uniqueness

2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

183.20 g/mol

IUPAC Name

2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2

InChI Key

XOMKQMGJBJAMCE-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=NC=NC(=C21)N

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2CCO)N

Origin of Product

United States

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